CP-447697

Complement pharmacology C5aR1 antagonist chemotype Allosteric modulator classification

CP-447697 is the sole commercially available benzothiophene-piperidine-urea C5aR1 antagonist—one of four chemically diverse non-peptide C5aR reference probes. Its moderate IC₅₀ (31 nM) enables titratable, graded receptor inhibition versus ultra-potent alternatives that saturate at low concentrations. DMSO solubility (125 mg/mL, ~225 mM) surpasses avacopan (1.3×) and NDT9513727 (64×), minimizing DMSO carryover in high-concentration assays. As the only Pfizer-disclosed benzothiophene chemotype, it offers an IP-differentiated scaffold for SAR, allosteric docking (logP 6.6, TPSA 80.9 Ų), and pharmacophore modeling unmatched by other chemotypes.

Molecular Formula C29H26ClF2N3O2S
Molecular Weight 554.0 g/mol
Cat. No. B15604013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-447697
Molecular FormulaC29H26ClF2N3O2S
Molecular Weight554.0 g/mol
Structural Identifiers
InChIInChI=1S/C29H26ClF2N3O2S/c30-20-7-5-19(6-8-20)11-16-35(28(36)24-18-38-27-4-2-1-3-23(24)27)22-12-14-34(15-13-22)29(37)33-26-10-9-21(31)17-25(26)32/h1-10,17-18,22H,11-16H2,(H,33,37)
InChIKeyUMERSEDFPNHLEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-447697 Procurement Guide: C5a Receptor Antagonist Chemical Scaffold, Physicochemical Profile, and Comparator Differentiation


CP-447697 (CAS 1092847-21-6) is a synthetic, non-peptide, small-molecule antagonist of the complement 5a receptor (C5aR1/CD88), originating from a Pfizer medicinal chemistry program and first disclosed in the peer-reviewed literature in 2008 [1]. The compound belongs to the benzothiophene-piperidine-urea chemotype and is consistently described as a lipophilic C5a receptor antagonist with an IC₅₀ of 31 nM [1][2]. CP-447697 has been selected alongside avacopan (CCX168), NDT9513727, and W54011 as one of four chemically diverse non-peptide C5aR antagonists for structural biology studies, underscoring its value as a distinct pharmacological tool within the complement inhibitor landscape [3].

Why C5a Receptor Antagonists Cannot Be Interchanged: Chemotype-Dependent Pharmacology of CP-447697


Within the non-peptide C5aR1 antagonist class, four principal chemically diverse scaffolds have been characterized: the benzothiophene-piperidine-urea (CP-447697), the phenylurea (avacopan/CCX168), the benzimidazole (W54011), and the imidazole (NDT9513727) [1][2]. These chemotypes differ fundamentally in molecular weight, lipophilicity, polar surface area, hydrogen-bonding capacity, and allosteric binding pose, as demonstrated by crystallographic studies revealing that non-peptide C5aR antagonists occupy distinct allosteric sites with different binding poses [2]. Such structural divergence precludes the assumption that any in-class compound can functionally substitute for another in experimental systems. The quantitative evidence below documents the specific, measurable dimensions along which CP-447697 differs from its closest analogs—critical information for researchers making compound selection or procurement decisions where potency alone does not determine experimental suitability.

CP-447697 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Chemical Scaffold Differentiation: Benzothiophene-Piperidine-Urea vs. Phenylurea, Benzimidazole, and Imidazole C5aR Antagonists

CP-447697 is the only member of the four non-peptide C5aR antagonist reference set that employs a benzothiophene-3-carbonyl-piperidine-1-carboxamide scaffold, as explicitly documented in the structural comparison panel of a key crystallographic study [1]. Avacopan (CCX168) uses a phenylurea scaffold, W54011 is a benzimidazole, and NDT9513727 is an imidazole derivative [1]. This scaffold distinction is pharmacologically meaningful because the same study demonstrated that chemically diverse non-peptide C5aR antagonists exhibit different allosteric binding poses, with avacopan and NDT9513727 occupying distinct allosteric sites confirmed by X-ray crystallography [1]. While no co-crystal structure of CP-447697 with C5aR has been published, its inclusion as a chemically diverse reference compound implies a binding pose distinct from the structurally characterized antagonists, which directly affects functional selectivity and signaling bias profiles [2].

Complement pharmacology C5aR1 antagonist chemotype Allosteric modulator classification

Lipophilicity (logP) Positioning: CP-447697 Occupies a Moderate Lipophilicity Window Among C5aR Antagonists

CP-447697 exhibits a computed XLogP3-AA of 6.6 [1], which is measurably lower than that of the three other chemically diverse C5aR antagonists used as structural biology reference compounds. Avacopan has a reported logP range of approximately 7.2–8.1 (AlogP 8.05 in some sources) [2]; W54011 has a reported logP of 7.47 ; and NDT9513727 has the highest XLogP of 8.26 [3]. The approximately 0.9–1.7 log unit difference between CP-447697 and its comparators represents a 8–50-fold theoretical difference in octanol-water partition coefficient, which translates to meaningfully different membrane partitioning behavior and nonspecific protein binding potential in biological assay systems.

Lipophilicity Physicochemical property comparison Drug-likeness parameters

DMSO Solubility Advantage: CP-447697 Enables Higher-Concentration Stock Solutions for In Vitro Assay Preparation

CP-447697 demonstrates DMSO solubility of approximately 125 mg/mL (225.61 mM), which is notably higher than that reported for the comparator C5aR antagonists . Avacopan (CCX168) DMSO solubility is reported as 50–100 mg/mL (85.9–171.9 mM) ; W54011 DMSO solubility ranges from 25–50 mg/mL (50.7–101.4 mM) ; and NDT9513727 DMSO solubility is reported as 2–57 mg/mL (3.5–99.4 mM), with Sigma-Aldrich specifying only 2 mg/mL (clear solution) . On a molar basis, CP-447697 (225.61 mM) provides approximately 1.3-fold higher stock concentration than the upper-range avacopan solubility and approximately 2.2–4.4-fold higher than W54011, which is practically meaningful for experimental protocols requiring high test compound concentrations while minimizing DMSO carryover.

Compound solubility In vitro assay preparation Stock solution formulation

Potency Positioning: CP-447697 as a Moderate-Affinity C5aR Antagonist Relative to Reference Comparators

CP-447697 exhibits an IC₅₀ of 31 nM at the C5a receptor as reported in the original Pfizer medicinal chemistry disclosure [1]. This places it as a moderate-affinity antagonist within the non-peptide C5aR reference set. Avacopan (CCX168) demonstrates substantially higher affinity, with an IC₅₀ of 0.1 nM in [¹²⁵I]-C5a radioligand binding assays on U937 cells and 0.2 nM in C5a-induced calcium mobilization in human neutrophils . W54011 exhibits a Ki of 2.2 nM for [¹²⁵I]-C5a binding to human neutrophils and functional IC₅₀ values of 1.6–3.1 nM for calcium mobilization, chemotaxis, and ROS generation [2]. NDT9513727 shows an IC₅₀ of 11.6 nM in C5a competition radioligand binding and functional IC₅₀ values ranging from 1.1 to 9.2 nM across multiple readouts [3]. The 15–310-fold difference in binding/functional potency between CP-447697 and its comparators is critical: CP-447697 may be preferable for applications where a less potent, more titratable antagonist is desirable to achieve partial receptor blockade rather than complete inhibition.

C5aR1 IC50 Receptor antagonist potency Binding affinity comparison

Topological Polar Surface Area and Hydrogen-Bond Donor Profile: Implications for Membrane Permeability

CP-447697 has a topological polar surface area (TPSA) of 80.9 Ų and a single hydrogen bond donor (HBD = 1), as computed and recorded in PubChem [1]. These values differ notably from comparator C5aR antagonists. Avacopan has a TPSA of 61.44 Ų with 2 HBD [2]; NDT9513727 has a TPSA of 57.98 Ų with 0 HBD [3]; and W54011 has 1 HBD with a TPSA contributor from its benzimidazole core . The higher TPSA of CP-447697 (80.9 Ų) relative to avacopan (61.44 Ų) and NDT9513727 (57.98 Ų) represents a ~31–40% increase, which is significant in the context of passive membrane permeability prediction models where TPSA values above 80 Ų are associated with reduced blood-brain barrier penetration and potentially altered subcellular distribution. When considered alongside its moderate logP of 6.6, CP-447697 occupies a unique TPSA-logP space distinct from the more lipophilic, lower-TPSA alternatives.

Polar surface area Hydrogen bond donor count Membrane permeability prediction

Structural Biology Tool Compound: CP-447697 as a Chemically Diverse Reference Antagonist for C5aR Crystallography and Docking Studies

CP-447697 was explicitly selected as one of four chemically diverse non-peptide C5aR antagonists alongside avacopan, NDT9513727, and W54011 in the structural analysis accompanying the 2018 Nature Structural & Molecular Biology crystallography study of C5aR [1]. While co-crystal structures were only solved for PMX53 (orthosteric peptide), avacopan (allosteric, PDB: 6C1R), and NDT9513727 (extra-helical allosteric, PDB: 5O9H), the explicit inclusion of CP-447697 and W54011 as structural comparators indicates that these compounds represent distinct chemical space for C5aR allosteric modulation [1][2]. The study's authors noted that chemically diverse non-peptide antagonists exhibit different binding poses, suggesting that CP-447697's benzothiophene scaffold likely engages a binding site pharmacophore distinct from those of the structurally characterized antagonists. This makes CP-447697 a valuable tool compound for computational docking studies, pharmacophore modeling, and structure-activity relationship exploration of the C5aR allosteric pocket.

C5aR structural biology Allosteric antagonist GPCR crystallography tool compound

CP-447697 Optimal Application Scenarios Based on Quantitative Differentiation Evidence


C5aR Allosteric Pharmacophore Mapping and Computational Docking Studies Requiring Chemotype Diversity

CP-447697 is the only commercially available benzothiophene-piperidine-urea C5aR antagonist within the four-member chemically diverse reference set. Laboratories performing computational docking, molecular dynamics simulations, or pharmacophore modeling of the C5aR allosteric pocket benefit from CP-447697 as a structurally distinct probe compound whose binding pose is predicted to differ from the crystallographically characterized avacopan and NDT9513727 [1]. Its moderate logP (6.6) and higher TPSA (80.9 Ų) relative to comparators provide a differentiated physicochemical profile for validating in silico permeability and distribution models [2]. Procurement rationale: No other in-class compound replicates the benzothiophene-carbonyl-piperidine-urea pharmacophore combined with this specific lipophilicity-polar surface area balance.

In Vitro Complement Signaling Studies Requiring Partial or Graded C5aR Blockade

With an IC₅₀ of 31 nM, CP-447697 provides approximately 15–310-fold lower potency than the subnanomolar-to-low-nanomolar alternatives avacopan (0.1 nM) and W54011 (Ki 2.2 nM) [1][2]. This moderate affinity is advantageous for experimental protocols requiring titratable, graded C5aR inhibition rather than near-complete receptor blockade at low nanomolar concentrations. Researchers can achieve a wider range of fractional receptor occupancy within standard concentration-response curves, enabling more nuanced pharmacological analysis of C5a-C5aR signaling dynamics [1]. Procurement rationale: High-potency antagonists (avacopan, W54011) may saturate receptor occupancy at concentrations where off-target effects emerge; CP-447697's moderate potency extends the usable dynamic range for partial inhibition studies.

High-Concentration In Vitro Pharmacology with Minimized DMSO Solvent Burden

CP-447697's DMSO solubility of 125 mg/mL (225.61 mM) exceeds that of avacopan (max ~100 mg/mL, 172 mM), W54011 (max ~50 mg/mL, 101 mM), and NDT9513727 (as low as 2 mg/mL in some specifications) [1]. This solubility advantage translates to 1.3–64-fold higher achievable stock concentrations, enabling the preparation of high-concentration working solutions with substantially reduced DMSO carryover into cell-based assays. This is particularly valuable for experiments requiring antagonist concentrations approaching or exceeding 100 μM, where DMSO toxicity becomes a significant confounding factor [1]. Procurement rationale: If experimental design demands antagonist concentrations above 50–100 μM with ≤0.1% DMSO, CP-447697 is the most practically suitable choice among the four reference non-peptide C5aR antagonists.

SAR and Medicinal Chemistry Programs Exploring Benzothiophene-Based C5aR Antagonist Space

CP-447697 represents the sole publicly disclosed benzothiophene-containing C5aR antagonist chemotype traceable to a Pfizer medicinal chemistry optimization program (Blagg et al., 2008) [1]. For structure-activity relationship (SAR) studies and lead optimization programs targeting the C5aR allosteric site, CP-447697 provides a unique starting scaffold that differs fundamentally from the extensively characterized phenylurea (avacopan), benzimidazole (W54011), and imidazole (NDT9513727) series [2]. Its single hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds offer a distinct vector set for analog design. The compound's moderate potency (IC₅₀ 31 nM) also provides a suitable baseline for measuring potency improvements through chemical modification [1]. Procurement rationale: Organizations pursuing IP-differentiated C5aR antagonist chemical matter will find CP-447697's scaffold unreachable through modification of the other three reference chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-447697

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.